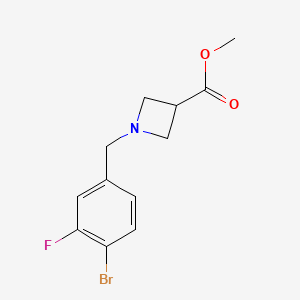
Methyl 1-(4-bromo-3-fluorobenzyl)azetidine-3-carboxylate
Cat. No. B1429289
Key on ui cas rn:
950691-66-4
M. Wt: 302.14 g/mol
InChI Key: NORYIKADRHSDGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08080542B2
Procedure details


Azetidine-3-carboxylic acid (43 g, 421 mmol), 4-bromo-3-fluorobenzaldehyde (81.4 g, 401 mmol), methyl orthoformate (219 mL, 2005 mmol), and AcOH (34 mL, 601 mmol) were added to DCM (700 mL) at rt under an N2 atmosphere. The mixture was stirred for 15 min, at which point sodium triacetoxyborohydride (127 g, 601 mmol) was added portion-wise (exothermic). After 2 h, solvent swap with MeOH (257 g, 8019 mmol), and sulfuric acid (79 g, 802 mmol) was added slowly (exothermic). The mixture was heated at reflux for 18 h. Solvent was removed and the mixture was extracted using DCM and water. The organic layer was purified using a Biotage column (isopropanol/heptane), affording methyl 1-(4-bromo-3-fluorobenzyl)azetidine-3-carboxylate as a clear oil. MS (ESI) m/z: Calculated: 301.0; Observed: 302.0 (M++1).


Name
methyl orthoformate
Quantity
219 mL
Type
reactant
Reaction Step One






Identifiers


|
REACTION_CXSMILES
|
[NH:1]1[CH2:4][CH:3]([C:5]([OH:7])=[O:6])[CH2:2]1.[Br:8][C:9]1[CH:16]=[CH:15][C:12]([CH:13]=O)=[CH:11][C:10]=1[F:17].[CH:18]([O-])([O-])OC.CC(O)=O.C(O[BH-](OC(=O)C)OC(=O)C)(=O)C.[Na+].CO.S(=O)(=O)(O)O>C(Cl)Cl>[Br:8][C:9]1[CH:16]=[CH:15][C:12]([CH2:13][N:1]2[CH2:4][CH:3]([C:5]([O:7][CH3:18])=[O:6])[CH2:2]2)=[CH:11][C:10]=1[F:17] |f:4.5|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
43 g
|
|
Type
|
reactant
|
|
Smiles
|
N1CC(C1)C(=O)O
|
|
Name
|
|
|
Quantity
|
81.4 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=C(C=C(C=O)C=C1)F
|
|
Name
|
methyl orthoformate
|
|
Quantity
|
219 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(OC)([O-])[O-]
|
|
Name
|
|
|
Quantity
|
34 mL
|
|
Type
|
reactant
|
|
Smiles
|
CC(=O)O
|
|
Name
|
|
|
Quantity
|
700 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
Step Two
|
Name
|
|
|
Quantity
|
127 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)O[BH-](OC(C)=O)OC(C)=O.[Na+]
|
Step Three
|
Name
|
|
|
Quantity
|
257 g
|
|
Type
|
reactant
|
|
Smiles
|
CO
|
|
Name
|
|
|
Quantity
|
79 g
|
|
Type
|
reactant
|
|
Smiles
|
S(O)(O)(=O)=O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added portion-wise (exothermic)
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
at reflux for 18 h
|
|
Duration
|
18 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Solvent was removed
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the mixture was extracted
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The organic layer was purified
|
Outcomes


Product
Details
Reaction Time |
2 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC1=C(C=C(CN2CC(C2)C(=O)OC)C=C1)F
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
